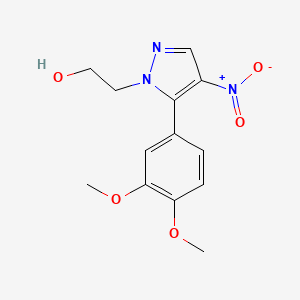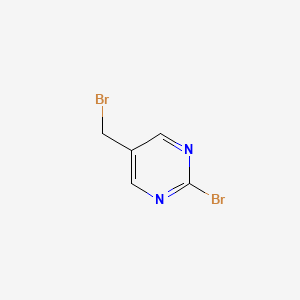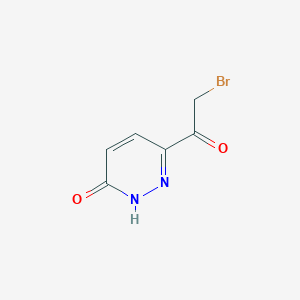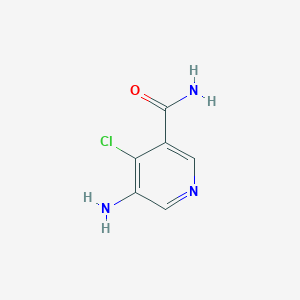
5-Amino-4-chloronicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-chloronicotinamide is a chemical compound with the molecular formula C6H6ClN3O and a molecular weight of 171.58 g/mol . It is a derivative of nicotinamide, which is an amide derivative of nicotinic acid. Nicotinamide and its derivatives have been extensively studied for their wide range of biological applications .
Preparation Methods
The synthesis of 5-Amino-4-chloronicotinamide can be achieved through various synthetic routes. One common method involves the reaction of 4-chloronicotinic acid with ammonia, followed by chlorination and subsequent amination . The reaction conditions typically involve the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
5-Amino-4-chloronicotinamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide .
Oxidation: The compound can be oxidized to form 5-amino-4-chloronicotinic acid using strong oxidizing agents.
Reduction: Reduction of this compound can yield 5-amino-4-chloronicotinylamine.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 4-chloro position, leading to a wide range of derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .
Scientific Research Applications
5-Amino-4-chloronicotinamide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of 5-Amino-4-chloronicotinamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes involved in cell wall synthesis . The compound can also interfere with DNA replication and repair processes, leading to cell death in bacteria .
In cancer research, derivatives of this compound have been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
5-Amino-4-chloronicotinamide can be compared with other similar compounds, such as 5-Amino-4-bromonicotinamide and 5-Amino-4-iodonicotinamide . These compounds share similar structural features but differ in their halogen substituents, which can influence their chemical reactivity and biological activity.
5-Amino-4-bromonicotinamide: This compound has a bromine atom instead of chlorine, which can affect its reactivity in substitution reactions.
5-Amino-4-iodonicotinamide: The presence of an iodine atom can enhance the compound’s ability to participate in certain types of chemical reactions, such as oxidative addition.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C6H6ClN3O |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
5-amino-4-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C6H6ClN3O/c7-5-3(6(9)11)1-10-2-4(5)8/h1-2H,8H2,(H2,9,11) |
InChI Key |
RBSKRAUNKSDWHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)N)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


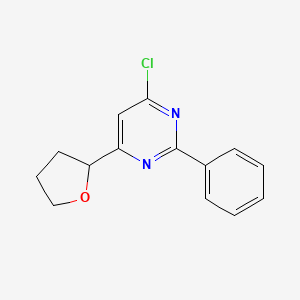
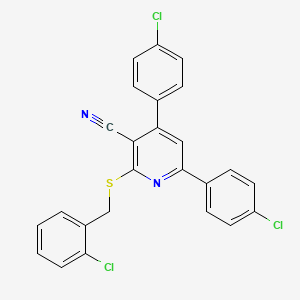
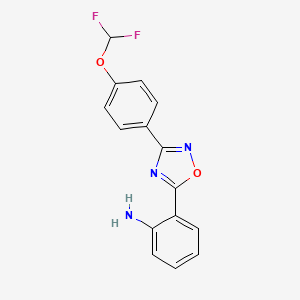
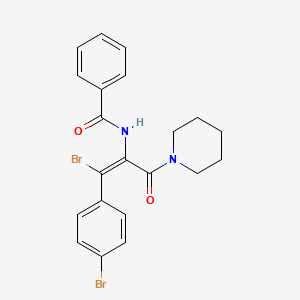

![2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15055529.png)
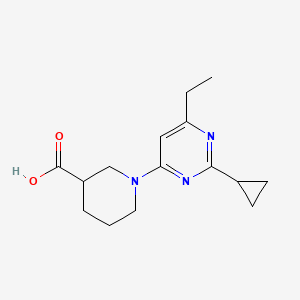
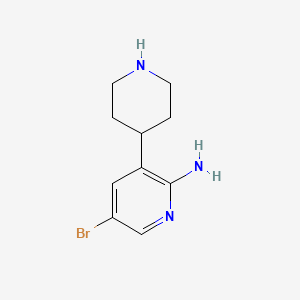


![(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-](/img/structure/B15055565.png)
